![molecular formula C9H12N4O B2763836 N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 2094423-00-2](/img/structure/B2763836.png)
N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide, also known as CTZ or CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of protein kinase inhibitors and has been shown to target the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide exerts its effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and inhibition of viral replication. N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has also been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its high potency and specificity for CK2, its ability to inhibit the growth and proliferation of cancer cells, and its potential therapeutic applications in various diseases. However, N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide, including the development of more potent and selective CK2 inhibitors, the investigation of the potential therapeutic applications of N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide in various diseases, and the exploration of the mechanisms underlying the neuroprotective and antiviral effects of N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide. Additionally, the development of new formulations and delivery methods for N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide may improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide involves the reaction of 4-cyclopropyl-1,2,4-triazole-3-thiol with propargyl bromide, followed by the reaction of the resulting compound with acryloyl chloride. The final product is obtained by purification through column chromatography. The synthesis method has been extensively studied and optimized to improve the yield and purity of N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has been shown to inhibit the replication of various viruses such as HIV, HCV, and SARS-CoV-2.
Eigenschaften
IUPAC Name |
N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-2-9(14)10-5-8-12-11-6-13(8)7-3-4-7/h2,6-7H,1,3-5H2,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWBANRRLCXVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN=CN1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

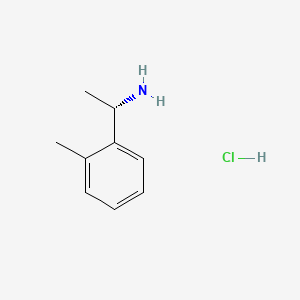
![2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2763754.png)
![5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2763755.png)
![7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2763758.png)
![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)
![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2763763.png)
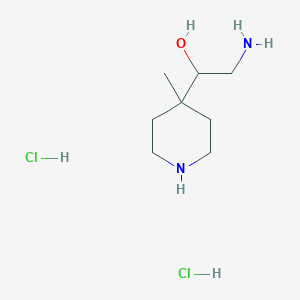
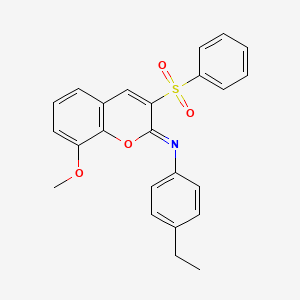
![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2763771.png)
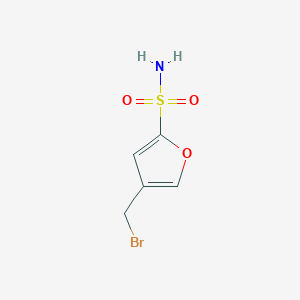
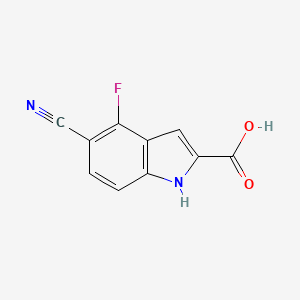
![Potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B2763775.png)